molecular formula C6H12O4S B12943404 3-Methoxycyclobutyl methanesulfonate

3-Methoxycyclobutyl methanesulfonate

Cat. No.: B12943404
M. Wt: 180.22 g/mol
InChI Key: VPPFAGZXGLASQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycyclobutyl methanesulfonate is an organic compound with the molecular formula C6H11O4S It is a derivative of methanesulfonic acid and features a cyclobutyl ring substituted with a methoxy group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclobutyl methanesulfonate typically involves the reaction of 3-methoxycyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Methoxycyclobutanol+Methanesulfonyl chloride3-Methoxycyclobutyl methanesulfonate+HCl\text{3-Methoxycyclobutanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methoxycyclobutanol+Methanesulfonyl chloride→3-Methoxycyclobutyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclobutyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-methoxycyclobutanol and methanesulfonic acid.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted cyclobutyl derivatives depending on the nucleophile used.

    Hydrolysis: 3-Methoxycyclobutanol and methanesulfonic acid.

    Oxidation: 3-Methoxycyclobutanone or other oxidized derivatives.

Scientific Research Applications

3-Methoxycyclobutyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in modifying biological molecules such as proteins and nucleic acids, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenyl methanesulfonate: Similar structure but with a phenyl ring instead of a cyclobutyl ring.

    Methanesulfonic acid: The parent compound, a strong acid used in various industrial applications.

    Tricaine methanesulfonate: An anesthetic used in veterinary medicine and research.

Uniqueness

3-Methoxycyclobutyl methanesulfonate is unique due to its cyclobutyl ring, which imparts different steric and electronic properties compared to its phenyl or straight-chain analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(3-methoxycyclobutyl) methanesulfonate

InChI

InChI=1S/C6H12O4S/c1-9-5-3-6(4-5)10-11(2,7)8/h5-6H,3-4H2,1-2H3

InChI Key

VPPFAGZXGLASQF-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.